2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group and a carboxamide group. The presence of the fluorophenyl group adds to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to various biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide typically involves the condensation of 2-fluoroaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide
- 2-amino-N-(2-chlorophenyl)thiophene-3-carboxamide
- 2-amino-N-(2-bromophenyl)thiophene-3-carboxamide
Uniqueness
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro and bromo analogs .
Biological Activity
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide, a compound with the CAS number 590356-74-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly in relation to cancer treatment, antibacterial effects, and anti-inflammatory properties, supported by relevant research findings and data.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties, particularly through the inhibition of protein kinase B (AKT) activity. AKT is a critical signaling pathway involved in cell survival and proliferation. Inhibitors of this pathway are being explored for their potential in treating various cancers.
- Mechanism of Action : The compound acts as an AKT inhibitor, which is crucial for cancer cell survival. By inhibiting this pathway, it induces apoptosis in cancer cells and reduces tumor growth .
Antibacterial Activity
The compound's structural analogs have shown promising antibacterial activity against various pathogens.
- Inhibition of Biofilm Formation : A study highlighted the effectiveness of thiophene derivatives in preventing biofilm formation in uropathogenic Escherichia coli strains. Compounds derived from the thiophene scaffold demonstrated low micromolar inhibition against biofilm development without affecting bacterial growth .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 40-50 | E. faecalis, P. aeruginosa |
Analog 1 | 30 | S. typhi |
Analog 2 | 25 | K. pneumoniae |
Anti-inflammatory Activity
Thiophene derivatives, including this compound, have demonstrated anti-inflammatory properties.
- Inhibition of COX Enzymes : Certain thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, one derivative displayed an IC50 of 29.2 µM against the COX enzyme .
Study on AKT Inhibition
A pivotal study investigated the effects of various thiophene derivatives on AKT activity. The results indicated that compounds with a similar structure to this compound effectively inhibited AKT phosphorylation, leading to reduced proliferation of cancer cells in vitro.
Antibacterial Efficacy Against UPEC
In another study focusing on uropathogenic E. coli, derivatives exhibiting the thiophene structure were tested for their ability to disrupt biofilm formation. The results showed that specific modifications to the thiophene ring significantly enhanced their efficacy as antibiofilm agents.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDSQKLUAMCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.